molecular formula C19H22N6O B2867393 1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 946273-03-6

1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2867393
CAS No.: 946273-03-6
M. Wt: 350.426
InChI Key: LUIKXTDJMREPQP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl ring and a piperidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex with multiple ring structures. The pyrazolo[3,4-d]pyrimidin-4-yl ring and the piperidine ring are key structural features. These types of structures are common in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, compounds with these types of structures can undergo a variety of reactions, including those typical for amides, amines, and aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with these types of structures are likely to be solid at room temperature and may have low solubility in water .

Scientific Research Applications

Synthesis of Novel Compounds

Isoxazolines and Isoxazoles Synthesis : The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition reactions has been explored. These processes involve the preparation of dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, followed by N-allylation and N-propargyl alkylation, yielding dipolarophiles which undergo condensation with arylnitrile oxides to produce the targeted isoxazolines and isoxazoles (Rahmouni et al., 2014).

Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The compounds displayed cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, as well as inhibition of 5-lipoxygenase, highlighting their potential in cancer and inflammation-related therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Agents : Novel pyrazole derivatives with various moieties and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and showed promising antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than doxorubicin, a standard anticancer drug, against certain cell lines, demonstrating their potential as antimicrobial and anticancer agents (Hafez et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and optimizing its synthesis. Given the potential biological activity of similar compounds, it could be worthwhile to investigate this compound as a potential pharmaceutical .

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-12-3-4-13(2)16(9-12)25-19-15(10-23-25)18(21-11-22-19)24-7-5-14(6-8-24)17(20)26/h3-4,9-11,14H,5-8H2,1-2H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIKXTDJMREPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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